1-(3-Methoxyphenyl)-N-methylethanamine
Overview
Description
1-(3-Methoxyphenyl)-N-methylethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group at the 3-position of the phenyl ring and a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been identified as senescence inducers . The targets of these compounds are often associated with cellular aging and apoptosis pathways.
Biochemical Pathways
Related compounds have been shown to influence pathways associated with cellular aging and apoptosis . These pathways often involve a series of protein interactions and enzymatic reactions that lead to changes in cell function or viability.
Pharmacokinetics
Similar compounds such as curcumin, which also contains a methoxyphenyl group, have been shown to have low systemic bioavailability following oral dosing
Result of Action
Based on the actions of similar compounds, it is possible that the compound could induce changes in cell function or viability, potentially influencing processes such as cellular aging and apoptosis .
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-N-methylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene, which is then reduced to 1-(3-methoxyphenyl)-2-nitropropane. This intermediate is further reduced to this compound using a reducing agent such as lithium aluminum hydride .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxyphenyl)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-N-methylethanamine can be compared with other similar compounds, such as:
Phenethylamine: The parent compound, which lacks the methoxy and methyl groups.
3-Methoxyphenethylamine: Similar structure but without the N-methyl group.
N-Methylphenethylamine: Similar structure but without the methoxy group.
The presence of the methoxy and N-methyl groups in this compound imparts unique chemical and biological properties, distinguishing it from these related compounds .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEPBVRIPQSJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564865 | |
Record name | 1-(3-Methoxyphenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438245-97-7 | |
Record name | 1-(3-Methoxyphenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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